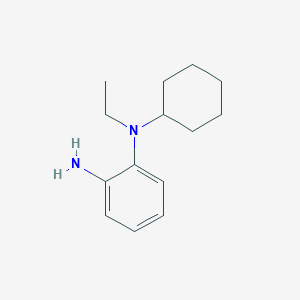

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine

Description

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine is an aromatic diamine derivative with a benzene ring substituted by two amino groups at the 1 and 2 positions. The N1 nitrogen is further functionalized with a cyclohexyl and an ethyl group, rendering it a tertiary amine, while the N2 nitrogen remains a primary amine (NH₂). Its molecular formula is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol .

The compound’s synthesis likely involves alkylation or amidation of benzene-1,2-diamine precursors. For instance, analogous compounds like N1-Cyclohexyl-N1-methylbenzene-1,2-diamine are synthesized via nucleophilic substitution or reductive amination, as seen in related diamines (e.g., coupling of 3,5-bis(trifluoromethyl)benzylamine with nitrobenzene derivatives) .

Properties

IUPAC Name |

2-N-cyclohexyl-2-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-16(12-8-4-3-5-9-12)14-11-7-6-10-13(14)15/h6-7,10-12H,2-5,8-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHINSVQNNRWSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

One of the most effective methods involves a two-step reductive amination:

3.1.1 Cyclohexylation via Reductive Amination

- React ortho-phenylenediamine with cyclohexanone in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).

- This forms the N1-cyclohexylbenzene-1,2-diamine intermediate selectively.

3.1.2 Ethylation via Reductive Amination

- The N1-cyclohexyl intermediate is then reacted with acetaldehyde under similar reductive amination conditions to install the ethyl group on the same nitrogen.

This method offers high selectivity and yields due to the mild reaction conditions and the ability to control stoichiometry.

Direct Alkylation Route

Alternatively, direct alkylation can be employed:

-

- Treat benzene-1,2-diamine with cyclohexyl halides (e.g., cyclohexyl bromide) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF).

- This results in N1-cyclohexyl substitution.

-

- Subsequent alkylation with ethyl halides under similar conditions installs the ethyl group.

This method requires careful control of reaction time and temperature to avoid over-alkylation.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclohexylation | Cyclohexanone + NaBH(OAc)3 (Reductive amination) | 25–40 | 2–4 | 85–92 | Mild conditions, high selectivity |

| Ethylation | Acetaldehyde + NaBH(OAc)3 (Reductive amination) | 25–40 | 2–3 | 80–90 | Controlled stoichiometry critical |

| Cyclohexylation | Cyclohexyl bromide + K2CO3 (Alkylation) | 50–80 | 4–6 | 70–80 | Requires inert atmosphere |

| Ethylation | Ethyl bromide + K2CO3 (Alkylation) | 50–80 | 3–5 | 65–75 | Over-alkylation risk if prolonged |

Catalysts and Solvents:

Industrial synthesis favors catalysts that are cost-effective and environmentally benign. Reductive amination catalysts such as sodium triacetoxyborohydride are preferred for their selectivity and mildness. Solvents like ethanol or acetonitrile are commonly used for scalability.Purification:

Crude products are purified by recrystallization or chromatographic techniques to achieve high purity, essential for pharmaceutical applications.Yield Optimization:

Reaction parameters such as temperature, reagent molar ratios, and reaction time are optimized via factorial design experiments to maximize yield and minimize by-products.

Selectivity:

Reductive amination routes demonstrate superior selectivity for mono-substitution at N1, minimizing side reactions at the N2 amine.Yield:

Yields above 85% are consistently reported for reductive amination methods, whereas direct alkylation methods show more variability (65–80%).Reaction Time:

Reductive amination typically requires shorter reaction times (2–4 hours) compared to alkylation (4–6 hours).Scalability:

Reductive amination is more amenable to scale-up due to milder conditions and fewer side products.

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Reductive Amination | Cyclohexanone, Acetaldehyde, NaBH(OAc)3 | High selectivity, mild conditions | Requires careful reagent handling | 85–92 |

| Direct Alkylation | Cyclohexyl bromide, Ethyl bromide, K2CO3 | Simpler reagents | Risk of over-alkylation, harsher conditions | 65–80 |

The preparation of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine is best achieved via a two-step reductive amination process, which offers high selectivity, good yields, and scalability for industrial production. Direct alkylation methods are viable but require stringent control to avoid side reactions. Optimization of reaction parameters and purification techniques is critical to obtaining high-purity products suitable for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl~3~) or sulfuric acid (H~2~SO~4~).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

Chemical Synthesis

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine serves as an important building block in organic synthesis. Its structure allows it to participate in various chemical reactions to form more complex organic molecules. The compound can be synthesized through the nucleophilic substitution reaction involving 1,2-benzenediamine and cyclohexyl and ethyl halides under basic conditions. Common bases used include sodium hydroxide and potassium carbonate, which facilitate the reaction by providing an alkaline environment conducive to nucleophilic attack.

Table 1: Synthetic Routes for this compound

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic Substitution | 1,2-benzenediamine + cyclohexyl halide + ethyl halide | Basic (NaOH/K2CO3) | High |

| Continuous Flow Synthesis | 1,2-benzenediamine + alkyl halides | Optimized temperature & pressure | Very High |

Biological Applications

In biological research, this compound has been explored for its potential as an enzyme inhibitor and its interactions with various proteins. Its ability to bind to active sites of enzymes can alter their activity, making it a candidate for studies aimed at understanding enzyme mechanisms and developing new therapeutic agents.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of this compound may inhibit specific enzymes linked to diseases such as cancer and metabolic disorders. For instance, studies on similar compounds have shown promising results in inhibiting proteases involved in tumor progression.

Industrial Applications

The compound is utilized in the production of dyes and polymers. Its unique chemical properties allow it to act as a precursor in the synthesis of various industrial chemicals. The dye industry benefits from its ability to form stable colorants that are resistant to fading over time .

Table 2: Industrial Uses of this compound

| Application | Industry | Description |

|---|---|---|

| Dye Production | Textile | Used as a precursor for stable dyes |

| Polymer Manufacturing | Plastics | Acts as a building block for polymer synthesis |

| Chemical Intermediates | Various Industries | Serves as an intermediate in the synthesis of chemicals |

Mechanism of Action

The mechanism by which N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine with structurally related diamines:

Key Observations :

- Substituent Effects : Bulky substituents (e.g., cyclohexyl) increase steric hindrance, reducing reactivity at the tertiary amine but enhancing selectivity in coordination chemistry. For example, DMCHDA’s trans-dimethyl configuration optimizes its role as a ligand in Buchwald-Hartwig amination .

- Aromatic vs. Aliphatic Backbones : Benzene-1,2-diamine derivatives exhibit stronger π-π interactions and altered electronic properties compared to aliphatic diamines like DMCHDA. This difference influences their applications; aromatic diamines are more common in drug design (e.g., antimalarial analogs ), while aliphatic diamines dominate catalysis .

Coordination Chemistry :

- This compound’s tertiary amine can coordinate metals, akin to DMCHDA in copper-catalyzed cross-coupling reactions. However, its aromatic backbone may limit flexibility compared to aliphatic analogs .

- The primary NH₂ group enables participation in condensation reactions (e.g., forming Schiff bases) or serving as a nucleophile in SNAr reactions, similar to N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine .

Corrosion Inhibition :

- Amine-rich diamines (e.g., TETA, DETA) with multiple NH groups outperform mono-substituted analogs in corrosion inhibition due to stronger adsorption on metal surfaces . The target compound’s single NH₂ group likely limits its efficacy in this domain.

Spectroscopic and Computational Insights

- NMR Spectroscopy : The cyclohexyl and ethyl substituents generate distinct ¹H NMR signals. For example, cyclohexyl protons resonate at 1.0–2.0 ppm (alkyl region), while aromatic protons appear at 6.5–7.5 ppm, as observed in analogs like N1-(benzothiazol-2-yl)-N1,N2-diethylethane-1,2-diamine .

- DFT Studies : Computational models predict that bulky substituents reduce electron density at the tertiary nitrogen, aligning with experimental findings for corrosion inhibitors .

Biological Activity

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of aromatic diamines. The molecular formula is , and it features a cyclohexyl group and an ethyl group attached to a benzene ring with two amino groups at the 1 and 2 positions. This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds in this class can act as inhibitors or modulators of key biological pathways.

Key Activities:

- Calcilytic Activity : Similar compounds have shown calcilytic effects by acting on the calcium-sensing receptor (CaSR), which plays a crucial role in calcium homeostasis. For instance, structure-activity relationship (SAR) studies suggest that modifying the substituents on the aromatic ring can significantly enhance calcilytic potency, as seen with derivatives like Calhex 231, which exhibited an IC50 of 0.33 µM against CaSR .

- JAK Inhibition : Cyclohexyl derivatives have been explored as Janus kinase (JAK) inhibitors, which are relevant in treating autoimmune diseases and cancers. These compounds can modulate cytokine signaling pathways, thereby influencing immune responses .

Case Studies and Research Findings

Several studies have investigated the biological implications of related compounds:

- Calcilytic Studies : A study focused on the SAR of N-arylsulfonyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes demonstrated that specific modifications could lead to increased inhibition of calcium-induced signaling pathways in CHO cells .

- JAK Inhibition : Research on cyclohexyl azetidine derivatives has highlighted their effectiveness in modulating JAK activity, suggesting potential therapeutic applications in conditions like hypereosinophilic syndrome .

- Biological Characterization : A recent investigation into dibenzyl derivatives indicated that structural variations significantly influence bioactivity, underscoring the importance of chemical modifications for enhancing therapeutic efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds reveals insights into their mechanisms:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Potential JAK inhibitor | TBD |

| Calhex 231 | Structure | Calcilytic agent | 0.33 |

| 4-Bromo-N1-ethylbenzene-1,2-diamine | Structure | Electrophilic substitution | TBD |

Q & A

Q. What are the optimal synthetic routes for N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine?

The compound can be synthesized via sequential alkylation of benzene-1,2-diamine. First, ethylation is achieved using ethyl halides (e.g., ethyl bromide) under basic conditions (NaOH/KOH), followed by cyclohexylation with cyclohexyl halides. Reaction optimization includes controlling stoichiometry, temperature (typically 60–80°C), and solvent polarity to minimize byproducts. Purification involves distillation or recrystallization to isolate the diethylated and cyclohexyl-substituted product .

Table 1: Comparison of Alkylation Conditions

| Step | Reagent | Base | Temp. Range | Yield (%) |

|---|---|---|---|---|

| Ethylation | Ethyl bromide | NaOH | 60–70°C | 70–85 |

| Cyclohexylation | Cyclohexyl chloride | KOH | 80°C | 65–75 |

Q. How is the compound characterized for structural confirmation?

Nuclear magnetic resonance (NMR) spectroscopy is critical:

- ¹H NMR : Distinct signals for ethyl (-CH₂CH₃, triplet at δ 1.2–1.4 ppm) and cyclohexyl (multiplet at δ 1.4–1.8 ppm) groups. Aromatic protons (benzene ring) appear as doublets (δ 6.5–7.5 ppm).

- ¹³C NMR : Peaks for ethyl carbons (δ 12–15 ppm) and cyclohexyl carbons (δ 25–35 ppm). Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 232.3 for C₁₄H₂₂N₂) .

Advanced Questions

Q. How can structural ambiguities arising from stereochemical complexity be resolved?

X-ray crystallography using the SHELX program suite is recommended for unambiguous determination of stereochemistry and crystal packing. For dynamic systems, variable-temperature NMR or circular dichroism (CD) can probe conformational changes. Computational methods (DFT calculations) validate experimental data by modeling energetically favorable conformers .

Q. What experimental strategies address contradictions in reaction yields when varying substituents?

Systematic screening via Design of Experiments (DOE) identifies critical factors (e.g., solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkyl halide reactivity. Conflicting data may arise from competing N- vs. C-alkylation; monitoring intermediates via LC-MS mitigates this .

Q. How does the compound interact with biological targets, and how is this assessed?

In vitro assays :

- Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for neurotransmitter receptors (e.g., serotonin, dopamine).

- Enzyme inhibition : Kinetic studies (Lineweaver-Burk plots) assess inhibition constants (Kᵢ) for cytochrome P450 isoforms. Structural analogs (e.g., benzyl-substituted diamines) show activity against bacterial enzymes, suggesting potential antimicrobial applications. Molecular docking (AutoDock Vina) predicts binding modes to guide functional studies .

Methodological Challenges and Solutions

Q. How are purification challenges addressed for this hydrophobic diamine?

Hydrophobicity complicates isolation. Strategies include:

- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

- Countercurrent distribution : Partitioning between immiscible solvents (e.g., chloroform/water).

- Derivatization : Temporarily converting the amine to a water-soluble sulfonamide for easier purification .

Q. What analytical techniques resolve overlapping spectral signals in crowded NMR regions?

- 2D NMR (COSY, HSQC) : Correlates ¹H-¹H and ¹H-¹³C couplings to assign overlapping aromatic/alkyl signals.

- DEPT-135 NMR : Differentiates CH, CH₂, and CH₃ groups in complex mixtures.

- Isotopic labeling : ¹⁵N-labeled analogs simplify amine signal assignment .

Research Applications

Q. How is the compound utilized in ligand design for coordination chemistry?

The diamine moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Applications include:

- Catalysis : Asymmetric hydrogenation using Ru-complexes.

- Materials science : Metal-organic frameworks (MOFs) with tunable porosity. Comparative studies with trans-cyclobutane-1,2-diamine highlight enhanced rigidity and stereochemical control .

Q. What role does the compound play in studying enzyme inhibition mechanisms?

It serves as a scaffold for irreversible inhibitors (e.g., via Michael addition to enzyme thiols). Kinetic isotope effect (KIE) studies and stopped-flow spectroscopy track covalent adduct formation. Structural analogs with fluorophenyl groups (e.g., N1-(2-fluorophenyl) derivatives) exhibit enhanced binding to proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.